molecular formula C10H7IO2 B1376996 3-Iodo-6-methylchromone CAS No. 341528-94-7

3-Iodo-6-methylchromone

Cat. No. B1376996
CAS RN: 341528-94-7
M. Wt: 286.07 g/mol
InChI Key: CJSHDCWYYXFLMJ-UHFFFAOYSA-N
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Description

3-Iodo-6-methylchromone, also known as 3-Iodo-6-methyl-4H-benzopyran-4-one or 3-Iodo-6-methyl-4H-chromen-4-one, is a chemical compound with the empirical formula C10H7IO2 . It has a molecular weight of 286.07 .


Molecular Structure Analysis

The molecular structure of 3-Iodo-6-methylchromone consists of a benzopyran ring (a benzene ring fused to a pyran ring) with an iodine atom and a methyl group attached at the 3rd and 6th positions, respectively . The SMILES string representation of the molecule is Cc1ccc2OC=C(I)C(=O)c2c1 .


Physical And Chemical Properties Analysis

3-Iodo-6-methylchromone is a solid compound with a melting point between 129-135 °C .

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

3-Iodo-6-methylchromone has potential applications in medicinal chemistry, particularly in anticancer research. Its structure allows for interaction with various biological targets, which can be exploited to develop new therapeutic agents. The compound’s ability to be modified chemically makes it a valuable scaffold for designing drugs with improved efficacy and reduced side effects .

Environmental Science: Pollutant Detection

In environmental science, 3-Iodo-6-methylchromone could be used in the development of sensors for detecting pollutants. Its chemical properties may allow it to bind selectively to certain hazardous substances, enabling precise monitoring of environmental contaminants .

Materials Science: Fluorescent Probes

The compound’s fluorescent properties can be utilized in materials science for creating fluorescent probes. These probes can be used in various applications, such as imaging techniques or as markers in material analysis, providing valuable insights into material properties and interactions .

Analytical Chemistry: Solvatochromic Dyes

3-Iodo-6-methylchromone can serve as a building block for solvatochromic dyes in analytical chemistry. These dyes change color in response to solvent polarity, which can be useful in studying solvent-solute interactions and for developing assays that require a visual readout .

Biochemistry Research: Protein Binding Studies

In biochemistry research, the compound’s ability to interact with proteins can be harnessed to study protein binding and function. It could be used to investigate the dynamics of protein-ligand interactions, which is crucial for understanding cellular processes .

Pharmacology: Drug Delivery Systems

Pharmacological applications of 3-Iodo-6-methylchromone include its use in drug delivery systems. Its molecular structure could be adapted to create carriers that deliver drugs more efficiently to their target sites, potentially enhancing the therapeutic outcomes .

Organic Synthesis: Building Blocks for Complex Molecules

3-Iodo-6-methylchromone serves as a versatile precursor in organic synthesis. It can be used to construct complex molecules with diverse biological activities, aiding in the discovery of new compounds with potential applications in various fields of chemistry .

Molecular Sensing: Development of Molecular Sensors

Lastly, the compound’s unique properties make it suitable for the development of molecular sensors. These sensors could be used to detect changes in biological systems or chemical reactions, providing real-time data for research and diagnostic purposes .

Safety and Hazards

The compound is classified under the GHS07 hazard class, indicating that it may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures.

properties

IUPAC Name

3-iodo-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSHDCWYYXFLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746428
Record name 3-Iodo-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methylchromone

CAS RN

341528-94-7
Record name 3-Iodo-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODO-6-METHYLCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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